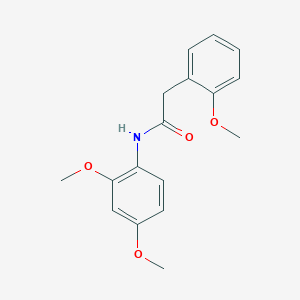

N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide involves refined reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt. These compounds act as equivalents of N-acetamide nucleophiles and can undergo reactions with alkyl halides and sulfonates to yield substituted products. Subsequent cleavage under mild acidic conditions or deprotection steps can lead to the desired acetamide derivatives (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. These analyses provide insights into the arrangement of atoms and the spatial configuration, crucial for understanding the compound's chemical behavior (Nikonov et al., 2016).

Chemical Reactions and Properties

Compounds within this category participate in a range of chemical reactions, including catalytic hydrogenation processes. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide showcases the compound's reactivity and its potential application in synthesizing azo disperse dyes, highlighting its significant chemical properties (Zhang Qun-feng, 2008).

Scientific Research Applications

Crystal Structure Analysis

The study on capsaicinoid KR-25003 highlighted the crystal structure of a related compound, emphasizing its unique conformation and stabilization through intermolecular hydrogen bonds, indicating potential applications in understanding molecular interactions and design of related compounds (Park et al., 1995).

Synthetic Utility in Pharmaceutical Products

Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrated their utility as versatile reagents for synthesizing N-alkylacetamides and carbamates, pivotal in the development of natural and pharmaceutical products. This emphasizes the compound's relevance in synthetic organic chemistry and drug development (Sakai et al., 2022).

Green Chemistry Applications

The catalytic hydrogenation for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, showcases the application of green chemistry principles in industrial processes. This process, utilizing a novel Pd/C catalyst, underscores the importance of environmentally friendly methodologies in chemical synthesis (Zhang, 2008).

Agricultural Chemistry

Studies on chloroacetamide herbicides and their metabolism elucidate the environmental and biological interactions of these compounds. Understanding the metabolic pathways and soil reception of these herbicides aids in assessing their environmental impact and safety profiles (Coleman et al., 2000; Banks & Robinson, 1986).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-13-8-9-14(16(11-13)22-3)18-17(19)10-12-6-4-5-7-15(12)21-2/h4-9,11H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSIYJMBSZKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)